molecular formula C25H25N3O3 B11171893 N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide

N-benzyl-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide

Cat. No.: B11171893
M. Wt: 415.5 g/mol
InChI Key: DLBOJMGMVWLOIZ-UHFFFAOYSA-N
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Description

N-BENZYL-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by its intricate molecular structure, which includes benzyl, methylpropanamido, and benzamido groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methylpropanoyl chloride with 3-aminobenzamide to form 3-(2-methylpropanamido)benzamide. This intermediate is then reacted with benzylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol or NH₃ in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or benzyl derivatives.

Scientific Research Applications

N-BENZYL-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
  • N-benzyl-3-(benzylamino)-2-methylpropanamide

Uniqueness

N-BENZYL-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

N-benzyl-2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzamide

InChI

InChI=1S/C25H25N3O3/c1-17(2)23(29)27-20-12-8-11-19(15-20)24(30)28-22-14-7-6-13-21(22)25(31)26-16-18-9-4-3-5-10-18/h3-15,17H,16H2,1-2H3,(H,26,31)(H,27,29)(H,28,30)

InChI Key

DLBOJMGMVWLOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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